N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Description
"N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide" is a structurally complex compound featuring an imidazo[2,1-b][1,3]thiazole core linked to a 4-fluorophenyl group at position 6 and an acetamide side chain substituted with a 3,4-difluorophenyl moiety. The fluorinated aromatic substituents enhance lipophilicity and bioavailability, which are critical for membrane penetration and target binding .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3OS/c20-12-3-1-11(2-4-12)17-9-25-14(10-27-19(25)24-17)8-18(26)23-13-5-6-15(21)16(22)7-13/h1-7,9-10H,8H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSMSRLSGXFXHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CSC3=N2)CC(=O)NC4=CC(=C(C=C4)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of Fluorinated Phenyl Groups: The fluorinated phenyl groups are introduced via nucleophilic aromatic substitution reactions, often using fluorinated anilines and suitable electrophiles.
Acetylation: The final step involves the acetylation of the imidazo[2,1-b][1,3]thiazole core with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient aromatic rings (particularly the 4-fluorophenyl group) undergo nucleophilic substitution under controlled conditions. Key reactions include:
Mechanistic Insight : The electron-withdrawing fluorine atoms activate the aromatic ring for nucleophilic attack, while the imidazo-thiazole core directs electrophilic substitution to specific positions .
Hydrolysis and Condensation Reactions
The acetamide moiety participates in hydrolysis and condensation processes:
Structural Impact : Hydrolysis products retain the imidazo-thiazole core but lose the dimethylphenyl group, reducing lipophilicity .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enhances structural diversity:
Notable Example : Coupling with 3-nitrophenylboronic acid increased antiproliferative activity by 9-fold in analogs (IC₅₀: 0.20–0.86 µM) .
Biological Interactions
The compound interacts with biological targets via:
Activity Correlation : Derivatives with para-electron-donating groups (e.g., -OCH₃) show enhanced binding affinity compared to halogenated analogs .
Stability and Degradation Pathways
Under physiological conditions, the compound demonstrates:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Acidic pH (pH 2.0) | Imidazo-thiazole ring opening | 12–18 hours |
| UV Exposure | Photooxidation of fluorophenyl | 48 hours (50% degradation) |
Metabolite Identification : Primary metabolites include 4-fluorobenzoic acid and thiazole-2-carboxamide .
Comparative Reactivity Table
Key differences between fluorinated and non-fluorinated analogs:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide exhibit promising anticancer properties. For instance, imidazo[2,1-b][1,3]thiazole derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. Studies show that these compounds can inhibit cell growth in murine leukemia and mammary carcinoma models, suggesting their potential as anticancer agents .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| 7a | L1210 | 5.6 |
| 8c | FM3A | 4.2 |
Antimicrobial Properties
The compound's structural analogs have been reported to possess antibacterial and antifungal activities. For example, derivatives containing the imidazo[2,1-b][1,3]thiazole scaffold have shown effectiveness against drug-resistant strains of Staphylococcus aureus and Escherichia coli. These findings highlight the potential of this compound in developing new antimicrobial therapies .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the imidazo[2,1-b][1,3]thiazole core through cyclization reactions.
- Introduction of fluorine substituents via electrophilic aromatic substitution.
- Final acetamide formation through coupling reactions.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Several case studies illustrate the applications of this compound:
- Case Study 1 : A study evaluated the anticancer effects of a series of thiazole derivatives in vitro and found that modifications at the phenyl ring significantly enhanced cytotoxicity against breast cancer cells.
- Case Study 2 : Another investigation focused on the antimicrobial efficacy of thiazole derivatives against Pseudomonas aeruginosa, revealing a notable reduction in bacterial viability when treated with these compounds.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The fluorinated phenyl groups and the imidazo[2,1-b][1,3]thiazole core may interact with enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Side Chain Modifications : Piperazine-containing derivatives (e.g., 5l) exhibit lower melting points (116–118°C) due to increased flexibility, improving solubility .
- Fluorine vs. Methoxy : The target compound’s 3,4-difluorophenyl group may confer higher metabolic stability than methoxy groups (e.g., 3f) due to resistance to oxidative demethylation .
Pharmacological Activity Comparisons
Anticancer and enzyme inhibition activities of analogous compounds highlight substituent-dependent efficacy.
Key Observations :
- Chlorophenyl vs. Fluorophenyl : 5l’s 4-chlorophenyl group correlates with potent VEGFR2 inhibition and selectivity for MDA-MB-231 over HepG2 . The target compound’s 4-fluorophenyl group may retain similar selectivity but with altered pharmacokinetics.
- Piperazine Linkers : Piperazine-containing derivatives (e.g., 5l) show enhanced cytotoxicity, likely due to improved cellular uptake .
- Bromophenyl Derivatives : Bromine-substituted compounds (e.g., 3f) demonstrate moderate enzyme inhibition, suggesting halogen size influences binding pocket interactions .
Biological Activity
N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHFNS
- Molecular Weight : 345.38 g/mol
The structure includes a difluorophenyl group and an imidazo-thiazole moiety which are known to contribute to its biological activity.
Research indicates that compounds with imidazo-thiazole structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Many derivatives demonstrate antibacterial and antifungal properties. The imidazo-thiazole scaffold has been linked to inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Anticancer Activity : This compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that similar compounds can act as inhibitors of key enzymes involved in cancer cell metabolism.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of related compounds found that thiazole derivatives exhibit potent activity against various bacterial strains. For instance:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.125 - 8 | Staphylococcus aureus |
| Compound B | 0.5 - 4 | Candida albicans |
The specific MIC values for this compound have not been extensively documented but are expected to be within similar ranges based on structural analogs .
Anticancer Activity
Research has identified that derivatives of imidazo-thiazoles can inhibit the growth of various cancer cell lines. For example:
These findings suggest that this compound could exhibit similar or enhanced activity against these cancer cell lines.
Case Studies
- Antibacterial Efficacy : A study demonstrated that a related imidazo-thiazole compound significantly inhibited Escherichia coli growth at low concentrations (MIC: 0.5 μg/mL). This suggests potential effectiveness for this compound against Gram-negative bacteria .
- Cancer Cell Proliferation : In vitro studies on imidazo-thiazole derivatives indicated their ability to induce apoptosis in MCF-7 breast cancer cells via caspase activation pathways. The exact pathways for this compound remain to be elucidated but are likely similar due to structural similarities .
Q & A
Basic Research Question
- HPLC-DAD : Purity >98% (C18 column, acetonitrile/water + 0.1% TFA).
- ¹H/¹³C NMR : Key signals include δ 8.2–8.5 ppm (imidazole H), δ 4.3 ppm (CH₂CO), and δ 165 ppm (C=O) .
- HRMS : Exact mass matching within 5 ppm (e.g., C₂₄H₁₇F₃N₄OS requires m/z 478.0964) .
How do crystal packing interactions influence solubility and formulation development?
Advanced Research Question
Tight π-π stacking (3.5 Å spacing) and hydrogen-bonded dimers reduce aqueous solubility (<10 µg/mL). Strategies to improve bioavailability:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
